N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system with a sulfur atom in the thiophene ring and a ketone at position 4 of the pyrimidine ring.
- 2-Ethylphenyl acetamide group: Linked via a sulfanyl bridge (-S-) at position 2 of the thienopyrimidine core. The ethyl group enhances lipophilicity, while the acetamide moiety may influence solubility and target binding.
This compound belongs to a class of molecules explored for pharmacological applications, particularly due to the thienopyrimidinone scaffold’s versatility in modulating enzyme activity (e.g., kinase inhibition) .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-17-8-4-5-10-19(17)25-21(28)15-32-24-26-20-11-12-31-22(20)23(29)27(24)14-16-7-6-9-18(13-16)30-2/h4-13H,3,14-15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYKWFAKYDJFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, structural characteristics, and biological effects based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 499.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O4S |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 900002-16-6 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the Gewald reaction and subsequent modifications to introduce the thieno[3,2-d]pyrimidine structure. The process often utilizes starting materials like malonitrile and sulfur compounds under specific conditions to achieve the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with thieno[3,2-d]pyrimidine structures. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of thieno[3,2-d]pyrimidine can effectively inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells. In one study, synthesized derivatives exhibited an inhibition rate ranging from 43% to 87% against these cell types .
- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interfere with key signaling pathways involved in tumor growth. Specifically, they may inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways, which are crucial for cancer cell proliferation and metastasis .
Other Biological Activities
Beyond anticancer effects, thieno[3,2-d]pyrimidine derivatives have shown potential in other therapeutic areas:
Case Studies
Several case studies have been documented regarding the biological evaluation of related thieno[3,2-d]pyrimidine derivatives:
- Case Study on MDA-MB-231 Cells : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against MDA-MB-231 cells. One notable compound demonstrated stronger inhibition than established controls .
- Screening for Novel Anticancer Compounds : In a drug library screening study conducted by Walid Fayad et al., novel compounds were identified that exhibited significant anticancer activity through multicellular spheroid models . This approach highlights the relevance of thieno[3,2-d]pyrimidine derivatives in drug discovery.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
*LogP values estimated using substituent contributions (e.g., methoxy: -0.3, ethyl: +0.6).
Key Observations:
Core Modifications: The thieno[3,2-d]pyrimidinone core (target compound) vs. Saturation (e.g., hexahydrobenzothieno in ) increases conformational flexibility and solubility but may reduce aromatic interactions .
Substituent Effects: 3-Methoxybenzyl (target) vs. 3-ethyl-5,6-dimethyl (): Bulky substituents (e.g., ethyl, methyl) increase steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility .
Biological Implications: The aminophenylsulfanyl group in enhances polarity, correlating with reported antimicrobial activity . Thienopyrimidinones (e.g., target compound) are frequently associated with kinase inhibition due to ATP-binding site mimicry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
